5,7-Bis(methylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or sulfides, and substitution may yield various alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as ubiquitin-specific peptidase 28 (USP28), which is involved in the regulation of protein degradation . This inhibition leads to the accumulation of proteins that induce apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors and anticancer agents.
1,3,4-thiadiazoles: These compounds also contain sulfur and nitrogen atoms in their structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5,7-dimethylsulfanyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both methyl and sulfanyl groups at specific positions on the triazolopyrimidine ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61772-86-9 |
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Molecular Formula |
C6H7N5S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
5,7-bis(methylsulfanyl)-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H7N5S2/c1-12-5-3-4(10-11-9-3)7-6(8-5)13-2/h1-2H3,(H,7,8,9,10,11) |
InChI Key |
ZRTKYSSJSGXHGD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=NNN=C21)SC |
Origin of Product |
United States |
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